

Uncargenin C: A Comprehensive Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring triterpenoid that has been isolated from multiple botanical sources, including the leaves of Turpinia arguta and the ethanol extract of Uncaria rhychophyllo Miq.[1][2] As a member of the triterpenoid class of compounds, **Uncargenin C** holds potential for further investigation into its biological activities, drawing interest from the fields of phytochemistry and drug discovery. This technical guide provides a detailed summary of its known physicochemical properties, general experimental protocols for their determination, and an exploration of the biological activities of related compounds, which may inform future research into the therapeutic potential of **Uncargenin C**.

Physicochemical Properties of Uncargenin C

The fundamental physicochemical characteristics of **Uncargenin C** are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

Property	Value	Reference
Molecular Formula	C30H48O5	[3]
Molecular Weight	488.71 g/mol	[3]
IUPAC Name	(4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12 a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,1 3,14b-tetradecahydropicene-4a-carboxylic acid	
CAS Number	152243-70-4	[3][4]
Appearance	Powder	
Type of Compound	Triterpenoid	[2]
Boiling Point	621.5 ± 55.0 °C (Predicted)	
Density	1.19 ± 0.1 g/cm³ (Predicted)	
рКа	4.61 ± 0.70 (Predicted)	_
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Melting Point	Not available in cited literature	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Uncargenin C** are not readily available in the public domain. However, the following are standard methodologies employed for such characterizations:

1. Determination of Solubility: The solubility of **Uncargenin C** in various solvents can be quantitatively determined using the shake-flask method. A surplus amount of the compound is added to a known volume of the solvent of interest. The resulting suspension is agitated in a

temperature-controlled environment until equilibrium is reached. Subsequently, the saturated solution is filtered to remove any undissolved solid. The concentration of **Uncargenin C** in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- 2. Determination of pKa: The acid dissociation constant (pKa) can be determined by methods such as potentiometric titration or UV-Vis spectroscopy. In potentiometric titration, a solution of **Uncargenin C** is titrated with a standard solution of a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa can then be calculated from the titration curve. For UV-Vis spectroscopy, the absorbance of a solution of **Uncargenin C** is measured at various pH values. The pKa can be determined by analyzing the changes in the UV-Vis spectrum as a function of pH.
- 3. Determination of Melting Point: The melting point of **Uncargenin C** can be determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC). With a melting point apparatus, a small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is observed and recorded. DSC provides a more precise measurement by detecting the heat flow to the sample as a function of temperature. The melting point is identified as the temperature at which the endothermic melting peak occurs.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity and signaling pathways of **Uncargenin C** are limited, the bioactivity of other triterpenoids isolated from Uncaria rhynchophylla provides valuable insights into its potential therapeutic effects.

Several triterpenoids from Uncaria rhynchophylla have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.[5] Inhibition of PTP1B is a validated therapeutic target for type 2 diabetes and obesity. The inhibitory action of these related triterpenoids suggests that **Uncargenin C** may also modulate the insulin signaling pathway.

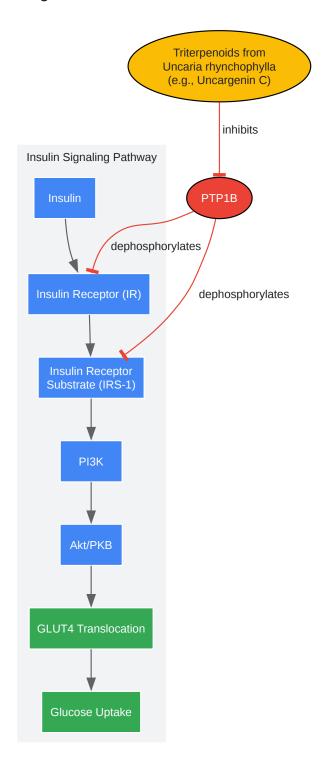
Furthermore, other triterpenoids from the same plant have shown moderate inhibitory activity against ferroptosis, a form of regulated cell death.[6][7] This suggests a potential role in protecting against ischemia-reperfusion injury and other conditions where ferroptosis is

implicated. Some triterpenic acids from Uncaria rhynchophylla have also exhibited weak inhibitory effects on the production of nitric oxide (NO) induced by lipopolysaccharides.[8] This points towards potential anti-inflammatory properties.

Given these findings, future research into **Uncargenin C** could focus on its potential as a PTP1B inhibitor, a ferroptosis inhibitor, or an anti-inflammatory agent.

Visualizations Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of **Uncargenin C** from a plant source.


Click to download full resolution via product page

Isolation and Characterization Workflow for Uncargenin C.

Potential Signaling Pathway Modulation

Based on the activity of related compounds, the following diagram speculates on how triterpenoids from Uncaria rhynchophylla, and potentially **Uncargenin C**, might interact with the insulin signaling pathway through the inhibition of PTP1B.

Click to download full resolution via product page

Potential Modulation of Insulin Signaling by Triterpenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Triterpenoids from the leaves of Turpinia arguta. | Semantic Scholar [semanticscholar.org]
- 2. Uncargenin C | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Uncargenin C | 152243-70-4 [amp.chemicalbook.com]
- 5. Triterpenoids from Uncaria rhynchophylla and Their PTP1B Inhibitory Activity [techscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Uncargenin C: A Comprehensive Physicochemical and Biological Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180840#what-are-the-physicochemical-properties-of-uncargenin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com